4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid
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Overview
Description
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid is a chemical compound that belongs to the oxazepine family. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Mechanism of Action
Target of Action
Similar compounds with the fluoren-9-ylmethoxy carbonyl (fmoc) group are often used in peptide synthesis , suggesting that this compound may interact with amino acids or proteins.
Mode of Action
Compounds with the fmoc group are typically used as protective groups in peptide synthesis . They prevent unwanted side reactions by temporarily blocking reactive sites on the amino acids. The Fmoc group can be selectively removed when no longer needed, allowing the desired reactions to proceed.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive substances can affect its reactivity and effectiveness in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid typically involves the following steps:
Formation of the Oxazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers, which allow for the efficient and reproducible introduction of the Fmoc group and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, removal of the Fmoc group yields the free amine, which can be further derivatized .
Scientific Research Applications
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Fmoc group protects the amino group during chain elongation.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of peptide-based drugs.
Biological Studies: It serves as a tool in studying protein-protein interactions and enzyme mechanisms
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu-OtBu: (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid.
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Uniqueness
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid is unique due to its oxazepane ring structure, which provides additional conformational flexibility compared to other Fmoc-protected amino acids. This flexibility can be advantageous in the synthesis of cyclic peptides and other complex molecules .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-oxazepane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)14-11-22(9-10-26-12-14)21(25)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFXJQSQUFXUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936071-00-9 |
Source
|
Record name | 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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